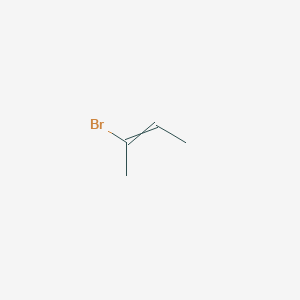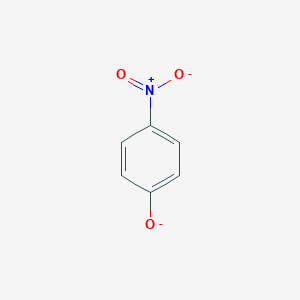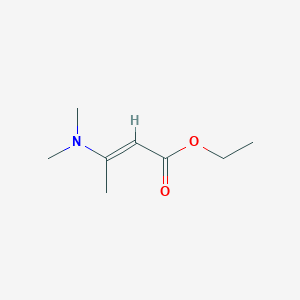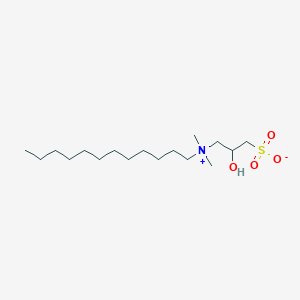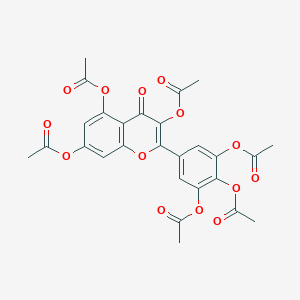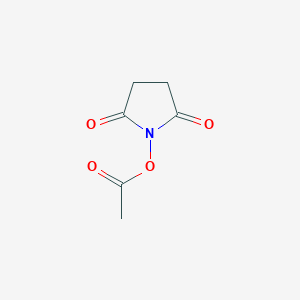
Diazene-1,2-diylbis(morpholinomethanone)
Descripción general
Descripción
Diazene-1,2-diylbis(morpholinomethanone) is a chemical compound with the molecular formula C10H16N4O4 . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of Diazene-1,2-diylbis(morpholinomethanone) consists of two morpholine rings connected by a diazene (N=N) bond . The IUPAC name for this compound is (NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide . The molecular weight of this compound is 256.26 g/mol .Physical And Chemical Properties Analysis
Diazene-1,2-diylbis(morpholinomethanone) has a molecular weight of 256.26 g/mol . It has a computed XLogP3-AA value of -0.6, indicating its solubility in water and lipids . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Synthesis of Disulfides
Azodicarboxylic dimorpholide is utilized as a reagent for the symmetric and asymmetric formation of disulfides in polar solvents . This application is crucial in the synthesis of complex organic compounds where disulfides serve as key structural elements or intermediates.
Drug Development
The compound has been employed in the synthesis of galanthamine , an alkaloid used in the management of Alzheimer’s disease . It is involved in the intramolecular Heck reaction to establish the benzofuran ring system, which is central to galanthamine’s activity as an acetylcholinesterase inhibitor.
Dye-Sensitized Solar Cells (DSSCs)
Researchers have explored the use of Azodicarboxylic dimorpholide in the development of dye sensitizers for DSSCs . The compound’s ability to form stable dye molecules can potentially improve the efficiency of solar energy conversion.
Safety and Hazards
Diazene-1,2-diylbis(morpholinomethanone) is harmful if swallowed and inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Direcciones Futuras
While specific future directions for Diazene-1,2-diylbis(morpholinomethanone) are not detailed in the available resources, it is noted that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . This suggests potential applications in computational chemistry and molecular modeling.
Propiedades
IUPAC Name |
(NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMTJKQPOMXTI-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N=NC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/N=N/C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene-1,2-diylbis(morpholinomethanone) | |
CAS RN |
10465-82-4 | |
| Record name | 4,4'-((E)-Diazene-1,2-diyldicarbonyl)dimorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10465-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azodicarboxylic dimorpholide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYM7S292E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the electrochemical behavior of Azodicarboxylic dimorpholide?
A1: While the provided abstracts don't offer specific details on the electrochemical behavior of Azodicarboxylic dimorpholide itself, they highlight that similar heterocyclic monoazo compounds have been investigated using polarographic and voltammetric techniques [, ]. This suggests that Azodicarboxylic dimorpholide, containing an azo group (-N=N-), can undergo reduction and oxidation reactions, which are central to electrochemical analysis.
Q2: How do cyclodextrins interact with heterocyclic azo compounds like Azodicarboxylic dimorpholide?
A2: Research indicates that the binding of heterocyclic azo compounds with α- and β-cyclodextrins can be studied using voltammetric, spectroscopic, and thermal techniques []. This suggests that Azodicarboxylic dimorpholide might form inclusion complexes with cyclodextrins, influencing its electrochemical properties and potentially impacting its applications. The pH of the solution likely plays a role in the association affinity between these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




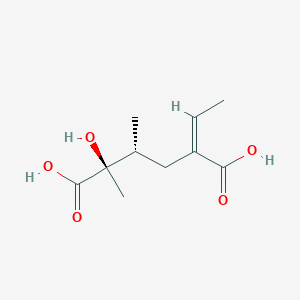
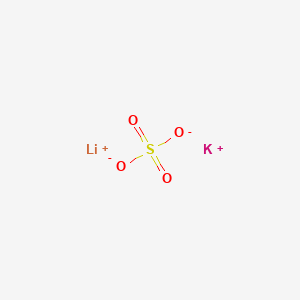
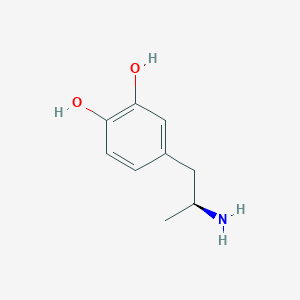

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
